molecular formula C19H16N4O2 B11022005 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide

Cat. No.: B11022005
M. Wt: 332.4 g/mol
InChI Key: UDEZDDFHUJUQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide is a heterocyclic compound combining a benzimidazole moiety linked via an ethyl group to a 4-hydroxyquinoline-3-carboxamide scaffold. Benzimidazoles are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties , while quinoline derivatives are notable for antimalarial and kinase-inhibitory effects.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H16N4O2/c24-18-12-5-1-2-6-14(12)21-11-13(18)19(25)20-10-9-17-22-15-7-3-4-8-16(15)23-17/h1-8,11H,9-10H2,(H,20,25)(H,21,24)(H,22,23)

InChI Key

UDEZDDFHUJUQSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-(1H-benzimidazol-2-yl)ethylamine, which is then reacted with 4-hydroxyquinoline-3-carboxylic acid under amide coupling conditions. This process often employs coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoline ring can be oxidized to a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of quinoline-3-carboxamide ketone derivatives.

    Reduction: Formation of benzimidazole amine derivatives.

    Substitution: Formation of halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Benzimidazole Moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Quinoline Core : Associated with various pharmacological effects, enhancing the compound's bioactivity.
  • Hydroxy and Carboxamide Functional Groups : These groups facilitate hydrogen bonding, which may influence interactions with biological targets.

Biological Activities

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide exhibits several notable biological activities:

  • Anticancer Activity
    • The compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, derivatives have been tested against human breast cancer (MCF-7) and lung cancer (A549) cells, demonstrating significant inhibitory effects with low IC50 values .
    • Mechanisms of action include:
      • Induction of apoptosis through caspase activation.
      • Modulation of Bcl-2 family proteins, which are critical in regulating cell survival and death.
  • Antimicrobial Properties
    • Compounds similar to this compound have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Studies indicate significant efficacy against various strains .
    • The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antioxidant Activity
    • Research indicates that the compound may exert antioxidant effects by activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This activity is particularly relevant in cancer therapy, where oxidative stress plays a role in tumor progression .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of this compound derivatives. The results showed that specific derivatives significantly reduced cell viability in MCF-7 and A549 cells with IC50 values below 10 µM. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Antimicrobial Activity

Another research focused on synthesizing benzimidazole derivatives for antimicrobial testing. Among them, compounds derived from this compound exhibited strong antimicrobial activity against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) as low as 1.27 µM .

Summary of Applications

ApplicationDescriptionReferences
AnticancerInhibits proliferation of cancer cells; induces apoptosis
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantActivates Nrf2 pathway to reduce oxidative stress

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents pKa (Predicted) LogP (Est.)
Target Compound C₁₉H₁₇N₅O₂ 367.38 4-hydroxy, benzimidazole ~8.5 (hydroxy) 2.1
N-(2-Ethyl-4-oxoquinazolin-3-yl)-... [Ev2] C₂₃H₂₂N₄O₄ 418.45 Quinazolinone, propyl - 3.5
VIT-2763 [Ev6] C₂₀H₂₂Cl₃FN₆O₂ 519.79 Fluoropyridinyl, oxazole ~11.7 (basic) 1.8
4-Oxo-1,4-dihydroquinoline-3-carboxamide [Ev5] Varies ~450 Adamantyl, pentyl ~6.5 (oxo) 4.2

Key Observations :

  • Quinoline vs. Quinazolinone: The target compound’s quinoline core differs from the quinazolinone in [Ev2], which introduces an additional nitrogen.
  • 4-Hydroxy vs. 4-Oxo : The 4-hydroxy group in the target compound (pKa ~8.5) is less electron-withdrawing than the 4-oxo group (pKa ~6.5) in [Ev5], favoring a balance between solubility and membrane permeability .
  • Benzimidazole vs. Oxazole : The benzimidazole in the target compound may confer stronger π-π stacking interactions compared to the oxazole in VIT-2763 [Ev6], which is optimized for iron chelation in thalassemia treatment .

Crystallographic and Conformational Analysis

  • The benzimidazole-ethyl linkage in the target compound likely adopts a planar conformation similar to [Ev4], where dihedral angles between aromatic subunits are <20°. This planar arrangement may facilitate intercalation or enzyme binding .
  • Hydrogen-bonding networks observed in [Ev4] (C–H···O, N–H···O) suggest the target’s 4-hydroxy and carboxamide groups could stabilize crystal packing or protein interactions .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide is a compound that combines the structural features of benzimidazole and hydroxyquinoline, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The compound can be synthesized through various methods that involve the reaction of benzimidazole derivatives with hydroxyquinoline-3-carboxylic acid. The synthetic routes typically include:

  • Condensation Reactions : Combining benzimidazole derivatives with 4-hydroxyquinoline-3-carboxylic acid in the presence of coupling agents.
  • Functional Group Modifications : Introducing substituents that enhance biological activity, such as halogens or alkyl groups.

Antimicrobial Activity

Research indicates that derivatives of hydroxyquinoline exhibit significant antimicrobial properties. For instance, 8-hydroxyquinoline derivatives have shown effectiveness against a range of bacteria and fungi. The mechanism often involves the chelation of metal ions, which disrupts microbial metabolism and growth .

Anticancer Properties

Studies have demonstrated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For example, derivatives tested against doxorubicin-sensitive and -resistant colon adenocarcinoma cells exhibited selective toxicity, indicating potential for use in cancer therapy .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Compounds with similar structures have shown good antioxidant activity through assays like ABTS, which measures the ability to scavenge free radicals . This property is crucial for preventing oxidative stress-related diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Metal Ion Chelation : The hydroxyquinoline moiety can bind to metal ions, inhibiting their role in enzymatic reactions necessary for microbial growth.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, further contributing to its antimicrobial and anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications significantly enhanced their efficacy .
  • Cytotoxicity Against Cancer Cells : Another research focused on the cytotoxic effects of 4-hydroxyquinoline derivatives on resistant cancer cell lines, demonstrating that some compounds exhibited higher selectivity towards cancer cells compared to normal fibroblasts .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAntioxidant ActivityMechanism of Action
This compoundModerateHighModerateMetal ion chelation, DNA intercalation
8-HydroxyquinolineHighModerateHighMetal ion chelation
Benzimidazole DerivativesVariableHighLowEnzyme inhibition

Q & A

Q. What are the common synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling benzimidazole and quinoline precursors. For example, 3-acyl-4-hydroxyquinoline derivatives can be synthesized via reactions of anthranilic acid with acyl chlorides or primary amines under controlled conditions (e.g., pyridine as a solvent, nano-TiO₂ catalysis) . Key steps include:

  • Condensation of 2-(1H-benzimidazol-2-yl)ethylamine with 4-hydroxyquinoline-3-carboxylic acid derivatives.
  • Use of coupling agents (e.g., DCC or EDC) to form the carboxamide bond.
  • Purification via recrystallization (e.g., methanol/water mixtures) to isolate the final product. Yields (20–23%) are often low due to steric hindrance and competing side reactions; optimization may require temperature control and stoichiometric adjustments .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • 1H NMR : Signals for aromatic protons (quinoline and benzimidazole rings) appear in δ 7.0–9.0 ppm. Ethyl linker protons (CH₂ groups) resonate near δ 3.5–4.5 ppm .
  • IR : Stretching vibrations for C=O (amide) and O–H (hydroxyquinoline) are observed at 1640–1660 cm⁻¹ and 3200–3400 cm⁻¹, respectively .
  • Mass Spectrometry (EI) : Molecular ion peaks ([M]⁺) confirm the molecular formula. Fragmentation patterns help validate the benzimidazole-quinoline scaffold .

Q. How does the compound’s structure relate to its biological activity in preliminary assays?

The benzimidazole moiety enhances binding to biological targets (e.g., histamine receptors), while the hydroxyquinoline group contributes to solubility and membrane permeability. Structure-activity relationship (SAR) studies suggest that:

  • Substitutions on the benzimidazole ring (e.g., electron-withdrawing groups) modulate potency.
  • The ethyl linker balances rigidity and flexibility for optimal target engagement .

Advanced Research Questions

Q. How can regioselective functionalization of the quinoline ring be achieved without disrupting the benzimidazole-ethyl-carboxamide core?

Regioselective modifications (e.g., halogenation at C-8 of quinoline) require:

  • Protecting the hydroxy group (e.g., using acetyl or tert-butyldimethylsilyl groups) prior to electrophilic substitution.
  • Catalytic systems like Pd(OAc)₂ for cross-coupling reactions (e.g., Suzuki-Miyaura) . Post-functionalization deprotection (e.g., acidic hydrolysis) restores the hydroxy group .

Q. How should researchers address discrepancies in NMR data caused by tautomerism in the benzimidazole moiety?

Benzimidazole tautomerism (N–H proton exchange between nitrogen atoms) can lead to split or broadened signals. Mitigation strategies include:

  • Recording spectra in DMSO-d₆, which stabilizes the predominant tautomer via hydrogen bonding.
  • Variable-temperature NMR to observe coalescence of signals and confirm dynamic exchange .

Q. What in silico methods are suitable for predicting binding modes of this compound with kinase targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase).
  • MD Simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Pharmacophore modeling identifies critical H-bond donors/acceptors (e.g., hydroxyquinoline O–H and benzimidazole N–H) .

Q. How can synthetic byproducts be minimized during carboxamide bond formation?

  • Activate the carboxylic acid group with HOBt/EDC to reduce racemization.
  • Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:1) to optimize reaction time .

Methodological Considerations

  • Data Contradiction Analysis : If biological assay results conflict with computational predictions, validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Reaction Optimization : Design a Taguchi orthogonal array (e.g., varying solvent, temperature, catalyst) to identify high-yield conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.